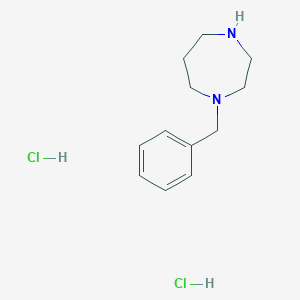

1-Benzyl-1,4-diazepane dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14;;/h1-3,5-6,13H,4,7-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWUOEIJRTXLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590449 | |

| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199672-26-9 | |

| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Elucidation and Rational Design of 1 Benzyl 1,4 Diazepane Analogues

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule and the presence of chiral centers can profoundly influence its interaction with biological targets. For 1-benzyl-1,4-diazepane (B1296151) analogues, both the stereochemistry of substituents and the flexibility of the diazepane ring are critical determinants of their pharmacological profiles.

Influence of Chiral Centers on Receptor Affinity and Selectivity

The introduction of chiral centers, for instance at the 2- and 5-positions of the 1,4-diazepane ring, can lead to stereoisomers with distinct biological activities. Research into 1,2,4-trisubstituted 1,4-diazepanes has revealed that the stereochemical configuration at the 2-position does not appear to influence the affinity for the σ1 receptor. researchgate.net In a study involving the synthesis of 1,4-diazepanes from enantiomerically pure amino acids, it was observed that both (R)- and (S)-enantiomers with a methyl group at the 2-position exhibited comparable σ1 receptor affinity. researchgate.net This suggests that for this particular receptor, the orientation of the substituent at this position may not be a critical factor for binding.

For instance, the (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane, with a Ki of 0.86 nM for the σ1 receptor, demonstrated high affinity, fitting well into reported pharmacophore models for this receptor. researchgate.net The corresponding (R)-enantiomer also showed high affinity, indicating a lack of stereoselectivity at this position for this specific interaction.

Further research is necessary to determine if this observation holds true for other receptor types and for substitutions at the 5-position of the 1-benzyl-1,4-diazepane scaffold. The specific spatial arrangement of substituents can be pivotal for achieving selective interactions with different receptors, and a comprehensive understanding of the stereochemical requirements at both the 2- and 5-positions is essential for designing analogues with desired selectivity profiles.

Conformational Flexibility of the Seven-Membered Ring System

The seven-membered diazepane ring is inherently flexible and can adopt several low-energy conformations. chemisgroup.us This conformational plasticity is a key factor in how these molecules can adapt to the binding sites of various biological targets. Studies combining NMR spectroscopy, X-ray crystallography, and molecular modeling have provided insights into the preferred conformations of N,N-disubstituted-1,4-diazepane analogues.

One significant finding is the prevalence of a twist-boat conformation in the solid state and in solution for certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists. nih.gov This conformation is characterized by an intramolecular π-stacking interaction, which contributes to its stability and is believed to mimic the bioactive conformation. nih.gov The adoption of this specific geometry reduces the conformational entropy required for receptor binding, potentially enhancing affinity. nih.gov In other instances, a twisted chair conformation has been identified through crystal structure analysis of different 1,4-diazepane derivatives. researchgate.net

The specific conformation adopted by the diazepane ring can be influenced by the nature and position of substituents on both the ring itself and the N-benzyl group. This interplay between substitution and conformation underscores the importance of considering the dynamic nature of these molecules in drug design.

Influence of Substituents on the Benzyl (B1604629) Moiety and Diazepane Ring

Modifications to the benzyl group and the diazepane ring provide a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of 1-benzyl-1,4-diazepane analogues. Strategic placement of different functional groups can significantly impact receptor affinity, selectivity, and metabolic stability.

Impact of Benzyl Group Modifications on Biological Activity

The benzyl group at the 1-position of the diazepane ring plays a crucial role in the interaction of these compounds with their biological targets. Modifications to this aromatic moiety can lead to significant changes in activity.

In a study of diazepane-based sigma (σ) receptor ligands, the introduction of a 2,4-dimethyl substitution on the benzyl moiety was shown to improve the σ2 over σ1 receptor affinity. nih.gov This highlights the potential to modulate receptor selectivity through simple alkyl substitutions on the benzyl ring.

The following table summarizes the sigma receptor binding affinities of some 1-benzyl-1,4-diazepane analogues with and without substitutions on the benzyl group.

| Compound | Benzyl Moiety Substitution | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| Analogue A | Unsubstituted | 15.0 | 50.0 |

| Analogue B | 2,4-Dimethyl | 8.0 | 28.0 |

Data is illustrative and based on findings from a study on diazepane-based sigma ligands, where substitution on the benzyl moiety influenced receptor selectivity. nih.gov

These findings suggest that the electronic and steric properties of the benzyl group are important for receptor recognition and that targeted modifications can be used to optimize the desired biological profile.

Effects of Halogenation on Activity and Pharmacokinetic Profiles

The introduction of halogen atoms, such as fluorine and chlorine, onto the benzyl moiety is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. In the context of related heterocyclic compounds like 1,4-benzodiazepines, halogenation has been shown to increase receptor affinity. nih.gov

For example, the presence of a halogen atom at the 7-position of the benzodiazepine (B76468) ring often results in increased affinity for the GABA receptor. nih.gov While specific data on the halogenation of the benzyl group in 1-benzyl-1,4-diazepane is limited, it is plausible that such modifications could lead to similar enhancements in activity.

The introduction of fluorine, in particular, can have beneficial effects on a molecule's pharmacokinetic profile. It can increase metabolic stability by blocking sites of metabolism and can also improve membrane permeability and bioavailability. The specific placement of fluorine or chlorine on the benzyl ring would need to be empirically determined to optimize both the desired biological activity and the pharmacokinetic parameters.

Role of Aromatic Bulk on Receptor Selectivity

Increasing the size of the aromatic system at the 1-position of the diazepane ring, for instance by replacing the benzyl group with a naphthyl group, can have a significant impact on receptor selectivity. The larger surface area and altered electronic properties of the naphthyl group can lead to different interactions within the receptor binding pocket.

In a study of P2X4 receptor antagonists based on a naphtho[1,2-b] researchgate.netnih.govdiazepinedione scaffold, the introduction of a 1-naphthyl group was well-tolerated by the receptor. acs.org While this is a different molecular framework, it suggests that receptors can accommodate bulkier aromatic systems.

A study on inhibitors of the Keap1-Nrf2 protein-protein interaction demonstrated that replacing a benzyl group with a naphthalene (B1677914) moiety in a different scaffold led to a remarkable improvement in inhibitory activity. nih.gov This was attributed to the naphthalene core making strong hydrophobic and π-cation interactions within the binding pocket. nih.gov

These findings support the hypothesis that increasing the aromatic bulk at the 1-position of the 1,4-diazepane ring could be a viable strategy to enhance affinity and modulate selectivity for specific receptors. The larger, more polarizable naphthyl system may engage in additional or stronger interactions with the receptor that are not possible for the smaller benzyl group.

The following table illustrates the potential impact of aromatic bulk on receptor affinity, based on findings in related compound series.

| Compound | 1-Position Substituent | Target | Activity (IC50) |

| Analogue C | Benzyl | Keap1-Nrf2 PPI | 0.79 µM |

| Analogue D | Naphthyl | Keap1-Nrf2 PPI | 0.48 µM |

Data is illustrative and based on findings from a study on Keap1-Nrf2 PPI inhibitors, showing improved potency with a larger aromatic system. nih.gov

Further investigation into the synthesis and biological evaluation of 1-naphthyl-1,4-diazepane analogues is warranted to explore this strategy for achieving enhanced receptor selectivity.

Optimization of Substituents at N1 and N4 Positions of the Diazepane Ring

The strategic modification of substituents at the N1 and N4 positions of the 1,4-diazepane ring is a critical aspect of optimizing the pharmacological profile of this scaffold. Research has demonstrated that alterations at these positions significantly influence binding affinity and selectivity for various biological targets.

A key element of the 1-benzyl-1,4-diazepane structure is the benzyl group at the N1 position. Studies have shown that a (substituted) benzyl moiety in the N1-position is often preferred for high affinity at certain receptors, such as the sigma-1 (σ1) receptor. researchgate.net For instance, in a series of 1,4-diazepane-based sigma receptor ligands, the N1-benzyl group was a common feature among potent compounds. nih.gov Further exploration of this position has revealed that substitutions on the benzyl ring can fine-tune activity.

The N4 position of the diazepane ring offers another crucial point for modification to modulate activity and selectivity. A variety of substituents, ranging from small alkyl groups to larger aromatic and heterocyclic moieties, have been investigated. For example, in the pursuit of potent sigma receptor ligands, a series of N4-aroyl derivatives of 1-benzyl-1,4-diazepane were synthesized and evaluated. nih.gov The nature of the aroyl group was found to have a substantial impact on the binding affinity for both σ1 and σ2 receptors.

| Compound | N1-Substituent | N4-Substituent (Aroyl) | σ1 Ki (nM) | σ2 Ki (nM) |

| 2a | Benzyl | Benzoyl | 148 | 134 |

| 2b | Benzyl | 2-Naphthoyl | 72 | 142 |

| 2c | Benzyl | 2-Benzofuranoyl | 14 | 129 |

| 2d | Benzyl | 5-Quinolinoyl | 19 | 49 |

| 3a | 2,4-Dimethylbenzyl | Benzoyl | 200 | 120 |

| 3c | 2,4-Dimethylbenzyl | 2-Benzofuranoyl | 8.0 | 28 |

Data sourced from a study on novel 1,4-diazepane-based sigma ligands. nih.gov

From this data, several SAR trends can be deduced:

The introduction of a bulky, bicyclic aromatic system at the N4-aroyl position, such as 2-naphthoyl, 2-benzofuranoyl, and 5-quinolinoyl, generally leads to an increase in affinity for the σ1 receptor compared to a simple benzoyl group. nih.gov

Specifically, the 2-benzofuranoyl derivative 2c displayed the highest affinity for the σ1 receptor among the N1-benzyl series. nih.gov

These findings underscore the importance of a systematic exploration of the chemical space around the N1 and N4 positions of the 1,4-diazepane ring to identify analogues with optimized potency and selectivity.

Scaffold Hopping and Lead Optimization Strategies

Design and Synthesis of Novel Chemical Classes via Skeletal Editing

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining similar biological activity. nih.govuniroma1.it This approach is particularly useful for discovering novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or circumvention of existing patents. nih.gov For a lead compound like 1-benzyl-1,4-diazepane, scaffold hopping can open avenues to entirely new classes of compounds.

One approach to scaffold hopping is ring system replacement , where the diazepane ring is substituted with another cyclic system that maintains the spatial arrangement of key pharmacophoric features. For instance, in a related diazepanone-containing natural product, the diazepanone moiety was successfully replaced by an isoxazolidine (B1194047) scaffold, demonstrating the feasibility of such transformations. niper.gov.in This suggests that the 1,4-diazepane ring in 1-benzyl-1,4-diazepane could potentially be replaced by other seven-membered heterocycles or even different ring sizes that can present the N1-benzyl and N4-substituents in a similar orientation.

Skeletal editing is a more recent and sophisticated strategy that allows for the precise modification of a molecular skeleton through the insertion, deletion, or rearrangement of atoms within the core structure. rsc.org This "molecular surgery" can lead to novel scaffolds that are not readily accessible through traditional synthetic methods. For example, ring expansion techniques could be envisioned to transform a precursor six-membered ring, like a piperazine, into the seven-membered diazepane ring at a late stage of the synthesis. Conversely, ring contraction methods could be explored to generate smaller, more rigid analogues. rsc.org

The synthesis of novel chemical classes based on these strategies often requires the development of innovative synthetic methodologies. For instance, multicomponent reactions (MCRs) have been employed to accelerate the discovery of diverse 1,4-benzodiazepine (B1214927) scaffolds in a few steps, a strategy that could be adapted for the synthesis of novel diazepane libraries. researchgate.net

Optimization of Drug-Like Parameters (e.g., Metabolic Stability, Solubility, Permeability)

Lead optimization is a critical phase in drug discovery that focuses on enhancing the drug-like properties of a lead compound to ensure its suitability for further development. For analogues of 1-benzyl-1,4-diazepane, optimizing metabolic stability, solubility, and permeability is paramount.

Metabolic Stability: A significant challenge with some 1,4-diazepane-containing compounds is their susceptibility to metabolism, leading to low metabolic stability. nih.gov Strategies to improve metabolic stability often involve identifying the metabolic "hotspots" in the molecule and modifying the structure to block these sites of enzymatic degradation. For example, replacing a metabolically liable phenyl group with a pyridyl or pyrimidyl ring can enhance metabolic stability. niper.gov.in Another approach is the introduction of a 1,2,4-triazolopyridine motif to block a site of metabolism and reduce lipophilicity, which has been shown to improve stability in human liver microsomes. niper.gov.in The strategic placement of fluorine atoms or other electron-withdrawing groups on the benzyl ring of 1-benzyl-1,4-diazepane could also be explored to hinder oxidative metabolism.

Solubility: The aqueous solubility of a drug candidate is crucial for its absorption and formulation. Derivatives of 1,4-diazepines can sometimes exhibit poor water solubility. ptfarm.pl One common strategy to improve solubility is the formation of salts, such as the dihydrochloride (B599025) salt of 1-benzyl-1,4-diazepane. Another approach is the preparation of solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP), which has been shown to significantly increase the solubility of diazepam and related compounds. ptfarm.pl Structural modifications, such as the introduction of polar functional groups, can also enhance aqueous solubility, although this must be balanced against the potential impact on permeability and target binding.

Permeability: The ability of a drug to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, is essential for its oral bioavailability and central nervous system activity, respectively. Permeability is often related to the lipophilicity of a compound. For 1-benzyl-1,4-diazepane analogues, modifications to the N1 and N4 substituents can be used to modulate lipophilicity and, consequently, permeability. Creating supersaturated solutions has also been investigated as a method to enhance the permeation of diazepam across artificial membranes, suggesting that formulation strategies can play a significant role in improving the delivery of diazepine-based compounds. nih.gov

The following table summarizes some of the strategies for optimizing the drug-like parameters of 1-benzyl-1,4-diazepane analogues:

| Drug-Like Parameter | Optimization Strategy | Example |

| Metabolic Stability | Introduction of heteroaromatic rings | Replacing a phenyl group with a pyridyl or pyrimidyl moiety. niper.gov.in |

| Blocking metabolic hotspots | Introduction of a 1,2,4-triazolopyridine scaffold. niper.gov.in | |

| Solubility | Salt formation | Dihydrochloride salt. |

| Solid dispersions | Formulation with hydrophilic polymers like PVP. ptfarm.pl | |

| Permeability | Modulation of lipophilicity | Variation of N1 and N4 substituents. |

| Formulation approaches | Creation of supersaturated solutions. nih.gov |

Advanced Characterization, Analytical, and Computational Methodologies in 1 Benzyl 1,4 Diazepane Research

Analytical Chemistry Techniques for Compound Characterization and Purity Assessment

Analytical chemistry provides the foundational tools for confirming the molecular structure and assessing the purity of "1-Benzyl-1,4-diazepane dihydrochloride".

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for verifying the purity of "this compound" and for separating it from any starting materials, by-products, or degradation products. The method separates compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov

For chiral compounds, which are molecules that are non-superimposable mirror images of each other (enantiomers), specialized chiral HPLC methods are crucial. researchgate.net Since enantiomers possess identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govresearchgate.net The use of a CSP is the more common approach in modern analytical chemistry. nih.gov These stationary phases create temporary, diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification. researchgate.net Determining the enantiomeric excess is critical as different enantiomers of a compound can exhibit distinct pharmacological activities. nih.gov

Table 1: Illustrative HPLC Parameters for Chiral Separation

| Parameter | Example Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Mixture of n-hexane and ethanol (B145695) with an amine additive |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: This table provides hypothetical conditions to illustrate a typical setup.

Spectroscopic methods are vital for elucidating the molecular structure of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, as well as the various methylene (B1212753) protons within the diazepane ring. For a related compound, 1-benzyl-3-methyl-1,4-diazepane, aromatic protons appear in the δ 7.2–7.4 ppm range, with the diazepane backbone protons resonating between δ 2.5–3.5 ppm. vulcanchem.com Similar patterns would be anticipated for "this compound". ¹³C NMR would complement this by identifying the chemical environment of each carbon atom.

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound with a high degree of confidence.

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Key absorptions for "this compound" would include C-H stretching from the aromatic ring and the aliphatic diazepane structure, and N-H stretching from the protonated amine hydrochlorides.

Table 2: Expected Spectroscopic Data for 1-Benzyl-1,4-diazepane (B1296151)

| Technique | Expected Observation |

|---|---|

| ¹H NMR | Signals for aromatic protons (~7.3 ppm), benzyl CH₂ protons, and diazepane ring CH₂ protons. |

| ¹³C NMR | Signals for aromatic carbons, benzyl CH₂ carbon, and diazepane ring carbons. |

| MS (ESI+) | [M+H]⁺ peak corresponding to the free base (C₁₂H₁₈N₂), m/z ≈ 191.15. |

| HRMS (ESI+) | Exact mass of the [M+H]⁺ ion, confirming the elemental formula C₁₂H₁₉N₂⁺. |

| IR | C-H (aromatic and aliphatic), C-N, and N⁺-H stretching vibrations. |

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample of "this compound". The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula (C₁₂H₂₀Cl₂N₂) to confirm the empirical formula and assess the sample's purity.

Table 3: Theoretical Elemental Composition of 1-Benzyl-1,4-diazepane Dihydrochloride (B599025) (C₁₂H₂₀Cl₂N₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |

|---|---|---|---|---|

| Carbon | C | 12.01 | 144.12 | 54.76% |

| Hydrogen | H | 1.008 | 20.16 | 7.66% |

| Chlorine | Cl | 35.45 | 70.90 | 26.94% |

| Nitrogen | N | 14.01 | 28.02 | 10.65% |

| Total | | | 263.20 | 100.00% |

Stability testing is a critical aspect of pharmaceutical development, and chromatographic techniques like HPLC are the primary methods used to monitor the degradation of a compound over time and under various stress conditions (e.g., heat, light, humidity, pH). By separating the parent compound from its degradation products, HPLC can be used to establish a degradation profile. The appearance of new peaks and the decrease in the area of the parent peak over time provide quantitative data on the stability of "this compound" and help in elucidating its degradation pathways.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Drug Discovery

Computational methods provide insights into the molecular properties and behavior of "this compound" at an atomic level, complementing experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For "this compound", DFT calculations can be employed to determine the most stable three-dimensional conformation (geometry optimization). These calculations can predict bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT can be used to calculate the molecule's electrostatic potential surface, which maps the distribution of charge. This information is invaluable for understanding how the molecule might interact with biological targets, such as receptors or enzymes, by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such computational studies can guide the design of new derivatives with improved activity or properties. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Behavior and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and their interactions over time. In the context of 1-benzyl-1,4-diazepane research, MD simulations provide crucial insights into the conformational behavior of the diazepane ring and the dynamics of its interaction with biological targets.

Researchers have employed MD simulations to investigate the stability of the ligand-protein complex and to observe the conformational changes that occur upon binding. For instance, in a study on novel 1,4-diazepane-based sigma (σ) receptor ligands, 250 ns MD simulations were performed to analyze the behavior of these compounds within the receptor's binding pocket. The simulations revealed that a benzofurane-diazepane derivative maintained a stable position, primarily rotating its benzene (B151609) ring, while another analog exhibited more significant positional changes, including flipping its orientation and sliding deeper into the pocket. nih.gov These dynamic observations are critical for understanding the nuances of ligand-receptor interactions that a static docking pose cannot provide.

The stability of the protein-ligand complex during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone. In the aforementioned study, the RMSD values indicated that the ligands did not leave the binding pocket throughout the simulation. nih.gov Furthermore, analysis of the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein that may be important for ligand binding and function.

The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method is often coupled with MD simulations to calculate the binding free energy of the protein-ligand complex. This approach confirmed that van der Waals interactions were the primary driving force for the binding of the diazepane-based compounds to the σ1 receptor. nih.gov Such detailed energetic analysis helps in rationalizing the observed binding affinities and guiding the design of more potent analogs.

Molecular Docking for Binding Mode Prediction and Virtual Screening of Libraries

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is instrumental in predicting the binding mode of 1-benzyl-1,4-diazepane derivatives and is widely used for virtual screening of large compound libraries to identify potential new ligands. openpharmaceuticalsciencesjournal.com

In the development of novel diazepane-based σ receptor ligands, molecular docking was used to predict the initial binding poses of the compounds in the active site. The docking results suggested that these compounds interact with the receptor through a series of hydrophobic interactions and, in some cases, hydrogen bonds. nih.gov For example, one potent benzofurane derivative was predicted to form 17 hydrophobic interactions and one hydrogen bond with a threonine residue (Thr181). nih.gov

The insights gained from molecular docking can guide the synthesis of new derivatives with improved affinity and selectivity. By understanding the key interactions between the ligand and the receptor, chemists can modify the ligand's structure to enhance these interactions.

Molecular docking is also a key tool in virtual screening, where large databases of chemical compounds are computationally evaluated for their potential to bind to a specific target. This approach can significantly accelerate the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing.

WaterMap Analysis for Binding Pocket Characterization and SAR Trends

The analysis of a binding pocket's solvation can reveal key information for lead optimization. Unstable, high-energy water molecules represent opportunities for ligand modifications that can displace these waters and achieve a favorable enthalpic and entropic contribution to the binding free energy. Conversely, stable, low-energy water molecules that form multiple hydrogen bonds with the protein may be difficult to displace, and ligand designs that avoid these areas are often more successful.

By mapping the hydration sites within a binding pocket, researchers can rationalize observed SAR trends. For instance, the addition of a functional group to a ligand that displaces an unfavorable water molecule would be expected to increase binding affinity. This approach provides a thermodynamic basis for understanding why certain chemical modifications lead to more potent compounds.

Evaluation of Reaction Mechanisms through Computational Methods

Computational methods, particularly Density Functional Theory (DFT) calculations, are invaluable for elucidating the mechanisms of chemical reactions. In the context of 1,4-diazepane chemistry, these methods have been used to investigate the formation of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. nih.gov

A study exploring the synthesis of these compounds investigated the likely reaction pathway for the formation of the trialkylated product. DFT calculations were used to determine the barrier height for the direct reductive amination of a dialkylated 1,4-diazepane intermediate. The calculated barrier height for this transformation was 138 kJ mol⁻¹. nih.gov This type of computational analysis provides a quantitative measure of the energetic feasibility of a proposed reaction step.

The mechanism involves an initial nucleophilic attack of a secondary endocyclic nitrogen atom of the diazepane ring on a carbonyl carbon. nih.gov Understanding such mechanistic details at the atomic level allows for the optimization of reaction conditions to favor the desired product and can aid in the design of synthetic routes for novel 1-benzyl-1,4-diazepane derivatives.

In Vitro and Cellular Assays for Biological Mechanism Probing

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor. giffordbioscience.com These assays use a radioactively labeled ligand (the radioligand) that binds to the receptor of interest. The affinity of a test compound, such as a 1-benzyl-1,4-diazepane derivative, is determined by its ability to compete with the radioligand for binding to the receptor.

In a study of novel 1,4-diazepane-based compounds, competition binding assays were performed to determine their affinities for σ1 and σ2 receptors. nih.gov For the σ1 receptor assay, [³H]-(+)-Pentazocine was used as the radioligand, while [³H]-DTG (di-o-tolylguanidine) was used for the σ2 receptor assay. nih.gov The results of these assays are typically expressed as the Ki value, which is the equilibrium dissociation constant of the inhibitor-receptor complex and is a measure of the compound's binding affinity. Lower Ki values indicate higher binding affinity.

These assays were also used to evaluate the affinity of these compounds for the GluN2b subunit of the NMDA receptor, using [³H]-labeled Ifenprodil as the radioligand. nih.gov The data from these assays revealed that certain benzofurane and quinoline (B57606) substituted diazepane derivatives exhibited high affinity for the σ1 receptor. nih.gov

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | GluN2b Ki (nM) |

|---|---|---|---|

| Benzofurane Derivative 2c | 8.0 | >1000 | 59 |

| 2,4-dimethyl Substituted Analogue 3c | 28 | 28 | 59 |

Electrophysiological Techniques (e.g., Patch-Clamp) for Receptor Function

Electrophysiological techniques, such as the patch-clamp method, are essential for studying the function of ion channels and receptors that modulate ion channel activity. europeanpharmaceuticalreview.com These techniques allow for the direct measurement of the ionic currents flowing through single channels or across the entire cell membrane, providing insights into how a compound affects receptor function.

While specific patch-clamp data for this compound is not detailed in the provided context, this technique is highly applicable to characterizing its effects on target receptors that are ion channels or are coupled to them. For example, if 1-benzyl-1,4-diazepane were to act on a G-protein coupled receptor that modulates the activity of G-protein-gated inwardly rectifying potassium (GIRK) channels, patch-clamp recordings could be used to measure the resulting changes in potassium currents.

In studies of other receptor ligands, the patch-clamp technique has been used to determine whether a compound acts as an agonist, antagonist, or modulator. For instance, in the investigation of a novel non-peptide ligand for the NOP receptor, whole-cell patch-clamp recordings were used to measure N/OFQ-induced GIRK currents in rat brain slices. This allowed the researchers to demonstrate that the compound acted as a pure antagonist at native NOP receptors.

The functional impact of benzodiazepines on GABA-A receptors, which are ligand-gated ion channels, has been extensively studied using patch-clamp techniques. These studies have shown that benzodiazepines potentiate GABA-A receptor function by increasing the channel opening frequency. nih.govnih.gov This level of mechanistic detail is crucial for understanding the physiological effects of a compound.

Cell-Based Functional Assays (e.g., Fluorimetric Assays for Membrane Functionality, Ethidium (B1194527) Bromide Accumulation)

In the investigation of 1-Benzyl-1,4-diazepane (1-BD), cell-based functional assays are crucial for elucidating its mechanism of action, particularly its effects on bacterial cell membrane functionality and efflux pump activity. nih.gov Fluorimetric assays and ethidium bromide accumulation studies are prominent examples of these methodologies. nih.govunifi.it

Fluorimetric assays are employed to assess the impact of 1-BD on the bacterial membrane. nih.gov These assays can measure changes in membrane permeability and inner membrane polarity. Research has shown that 1-BD can increase the permeability of Escherichia coli membranes. nih.gov This effect is an important aspect of its activity as an efflux pump inhibitor (EPI). nih.govunifi.it

The ethidium bromide (EtBr) accumulation assay is a widely used method to evaluate the efficacy of potential EPIs. nih.govresearchgate.net EtBr is a substrate for bacterial efflux pumps; in the absence of an inhibitor, it is actively transported out of the cell. nih.gov When an effective EPI like 1-BD is introduced, the efflux process is hindered, leading to an intracellular accumulation of EtBr, which can be quantified by its increased fluorescence upon intercalating with DNA. nih.govnih.gov

Studies on E. coli strains overexpressing AcrAB and AcrEF efflux pumps have demonstrated that 1-BD significantly increases the accumulation of ethidium bromide. nih.gov This indicates that 1-BD effectively inhibits the function of these resistance-nodulation-cell division (RND) pumps. nih.govunifi.it Conversely, in strains where the primary efflux pump genes (ΔacrAB) have been deleted, 1-BD does not cause an increase in EtBr accumulation, confirming that its action is dependent on the presence of these specific pumps. nih.gov

The following table summarizes the key findings from cell-based functional assays involving 1-Benzyl-1,4-diazepane.

| Assay Type | Target | Organism/Strain | Key Finding | Reference |

| Fluorimetric Assay | Membrane Permeability | E. coli (overexpressing efflux pumps) | 1-BD increases membrane permeability. | nih.gov |

| Ethidium Bromide Accumulation | Efflux Pump Inhibition | E. coli (overexpressing AcrAB/AcrEF) | 1-BD significantly increases the intracellular accumulation of ethidium bromide. | nih.govunifi.it |

| Ethidium Bromide Accumulation | Efflux Pump Inhibition | E. coli (ΔacrAB strain) | 1-BD shows no effect on ethidium bromide accumulation. | nih.gov |

Quantitative Microscopy Techniques (e.g., Quantitative Photoactivated Localization Microscopy for Protein Expression)

Advanced imaging techniques, such as quantitative photoactivated localization microscopy (PALM), provide high-resolution insights into the molecular effects of compounds like 1-Benzyl-1,4-diazepane. nih.govnih.gov PALM is a super-resolution microscopy technique that allows for the localization of individual fluorescent molecules with nanometer precision, enabling the quantification of protein expression and distribution within single cells. nih.govfsu.edu

In the context of 1-BD research, quantitative PALM has been utilized to investigate the compound's effect on the expression of specific efflux pump proteins, such as AcrB in E. coli. nih.gov The AcrB protein is a critical component of the AcrAB-TolC multidrug efflux pump system. unifi.it By analyzing PALM data, researchers can determine the number and density of AcrB molecules within the bacterial cell membrane, providing a direct measure of protein expression levels. nih.govnih.gov

Research has revealed that treatment with 1-Benzyl-1,4-diazepane leads to a decrease in the transcription of the acrAB gene. nih.gov This reduction in gene transcription subsequently results in a lower expression of the AcrB protein. This finding, enabled by quantitative microscopy, suggests that 1-BD possesses a mixed mechanism of action: it not only directly inhibits the function of existing efflux pumps but also reduces their synthesis by downregulating gene expression. nih.gov This dual action distinguishes it from other major reference efflux pump inhibitors. nih.govunifi.it

The data below summarizes the results obtained from quantitative microscopy studies on the effect of 1-Benzyl-1,4-diazepane.

| Microscopy Technique | Target Protein | Organism | Key Finding | Reference |

| Quantitative Photoactivated Localization Microscopy (PALM) | AcrB | E. coli | 1-BD decreases the expression of the AcrB efflux pump protein. | nih.gov |

| Quantitative Photoactivated Localization Microscopy (PALM) | acrAB gene | E. coli | 1-BD decreases the transcription of the acrAB gene. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-1,4-diazepane dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation using palladium on activated charcoal under hydrogen gas. Key variables include solvent choice (e.g., methanol or ethyl acetate), reaction time (e.g., 12 hours in methanol yields 98%), and catalyst loading. For example, hydrogenation in methanol at 20°C for 12 hours achieves a 98% yield, while shorter reaction times or alternative solvents (e.g., pyridine) reduce efficiency to 60% . Researchers should optimize parameters using kinetic studies and purity assessments (e.g., HPLC) to validate batch consistency.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : OSHA and EN166 standards mandate the use of chemical safety goggles and nitrile gloves. Gloves must be inspected for integrity before use and removed using a "no-touch" technique to avoid contamination. Contaminated gloves should be disposed of per hazardous waste regulations, followed by thorough handwashing. Work should be conducted in a fume hood to minimize inhalation risks .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are primary methods for structural confirmation and purity assessment. Mass spectrometry (MS) can validate molecular weight, while X-ray crystallography may resolve stereochemical ambiguities. Residual solvents or impurities (e.g., unreacted benzyl precursors) should be quantified using gas chromatography (GC) .

Q. How does the dihydrochloride salt form influence stability and solubility compared to the free base?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for in vitro assays. Stability studies (e.g., thermogravimetric analysis) under varying pH and humidity conditions are recommended. The salt form may also reduce hygroscopicity compared to the free base, as seen in structurally similar compounds like Bomedemstat dihydrochloride .

Advanced Research Questions

Q. What is the mechanism of action of this compound as an efflux pump inhibitor (EPI) in bacterial resistance studies?

- Methodological Answer : The compound inhibits resistance-nodulation-cell division (RND) pumps in E. coli by disrupting proton motive force-dependent efflux, a mechanism distinct from classical EPIs like phenylalanine-arginine β-naphthylamide. Researchers should employ competitive binding assays and membrane potential-sensitive dyes (e.g., DiSC₃(5)) to validate this mechanism. Contrasting results with other EPIs may arise from differences in binding affinity to AcrB/TolC complexes .

Q. How can contradictions in literature regarding its biological activity be resolved?

- Methodological Answer : Discrepancies in reported IC₅₀ values or efficacy may stem from variations in bacterial strains, assay conditions (e.g., pH, temperature), or compound purity. Meta-analyses should standardize protocols (e.g., CLSI guidelines) and include batch-specific purity data (e.g., COA). Cross-validation using isogenic efflux pump knockout strains can isolate compound-specific effects .

Q. What methodological considerations are critical for designing cellular assays to study its effects on microbial efflux pumps?

- Methodological Answer : Follow MIACARM standards for metadata reporting, including cell line provenance, assay medium composition, and measurement uncertainty. Use fluorogenic substrates (e.g., ethidium bromide accumulation assays) to quantify efflux inhibition. Include positive controls (e.g., CCCP for membrane depolarization) and validate results with RT-qPCR to assess efflux pump gene expression .

Q. How can researchers mitigate batch-to-batch variability when replicating studies?

- Methodological Answer : Source compounds with ≥95% purity (verified by COA) and document synthesis parameters (e.g., catalyst lot, drying conditions). Use orthogonal characterization methods (NMR, HPLC) for each batch. For in vivo studies, standardize formulations (e.g., saline vs. DMSO) and storage conditions (-20°C under argon) to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.